RER1 protein (80-91)
Description
Significance of Endoplasmic Reticulum and Golgi Apparatus in Protein Trafficking
The endoplasmic reticulum and the Golgi apparatus are two central organelles in the secretory pathway. The ER is the primary site for the synthesis and folding of proteins destined for secretion, insertion into membranes, or delivery to other organelles. Following their synthesis in the ER, these proteins are transported to the Golgi apparatus for further processing, sorting, and packaging.
This transport is a highly regulated process. The maintenance of a distinct set of resident proteins in the ER is critical for its proper function. The escape of these resident proteins to the Golgi can disrupt cellular processes. Therefore, an efficient retrieval pathway from the Golgi back to the ER is essential for cellular homeostasis.
Overview of RER1 Protein Function in Secretory Pathway Dynamics
The RER1 protein is a key component of this retrograde transport pathway. biologists.com It is a multi-pass transmembrane protein primarily localized to the cis-Golgi and the ER-Golgi intermediate compartment (ERGIC). biologists.comnih.gov RER1 recognizes specific signals within the transmembrane domains of escaped ER-resident proteins and facilitates their packaging into COPI-coated vesicles for transport back to the ER. biologists.commolbiolcell.org
Beyond its role in retrieving ER-resident proteins, RER1 is also critically involved in the quality control of multi-protein complexes. yeastgenome.org It ensures that only correctly assembled complexes are allowed to proceed along the secretory pathway, while unassembled or misfolded subunits are retained in the ER. yeastgenome.org This function is vital for the proper formation of ion channels, receptors, and other complex protein machinery.
Research Findings on RER1 Protein
Numerous studies have elucidated the diverse roles of the RER1 protein in cellular function and its implications in various diseases.
| Research Area | Key Findings |
| Protein Retrieval | RER1 acts as a retrieval receptor for ER membrane proteins, recognizing signals within their transmembrane domains. molbiolcell.org |
| Quality Control | It participates in the quality control of protein complex assembly, retaining unassembled subunits in the ER. yeastgenome.org |
| Disease Association | Dysregulation of RER1 function has been linked to neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as certain types of cancer. |
The function of RER1 is highly conserved across species, from yeast to humans, underscoring its fundamental importance in eukaryotic cell biology. biologists.com In yeast, Rer1p is essential for the proper localization of several ER membrane proteins. nih.gov In mammals, RER1 has been shown to be involved in the assembly of the γ-secretase complex, which is implicated in Alzheimer's disease.
Properties
sequence |
IAFLSPKVDPSL |
|---|---|
source |
Homo sapiens (human) |
storage |
Common storage 2-8℃, long time storage -20℃. |
Synonym |
RER1 protein (80-91) |
Origin of Product |
United States |
Molecular Architecture and Subcellular Localization of Rer1 Protein
The RER1 protein is a highly conserved integral membrane protein found across all eukaryotes, from yeast to humans, underscoring its fundamental role in cell biology. biologists.comnih.gov The human version of the protein consists of 196 amino acids with a molecular weight of approximately 23 kDa, while its homolog in Saccharomyces cerevisiae is slightly smaller, containing 188 amino acid residues. nih.govmolbiolcell.org Despite the size difference, the human RER1 protein is highly similar (65%) to the yeast protein and can functionally replace it, indicating a strongly conserved molecular function. biologists.comnih.gov
Predicted Transmembrane Domains and Topological Organization
The RER1 protein is characterized by its hydrophobic nature and its structure as a multi-pass membrane protein. molbiolcell.orggenecards.org Predictive analyses and experimental data have established that RER1 contains four transmembrane domains (TMDs). biologists.comnih.govplos.orgnih.gov These domains are organized in a specific topological arrangement within the membrane, often described as a "W-topology" or "M-shaped topology". nih.govplos.org This configuration means that both the amino (N)-terminus and the carboxyl (C)-terminus of the protein face the cytoplasm. nih.govplos.orgnih.gov This specific orientation is crucial for its function, as the cytosolic domains are available to interact with other cellular components, such as the coat protein machinery required for vesicle transport. biologists.comnih.gov
| Feature | Description | References |
|---|---|---|
| Protein Type | Integral membrane protein | plos.orgnih.gov |
| Transmembrane Domains (TMDs) | 4 | biologists.comnih.govmolbiolcell.org |
| Topological Organization | W-topology / M-shaped; N- and C-termini are cytosolic | nih.govplos.org |
| Size (Human) | 196 amino acids (~23 kDa) | nih.gov |
| Size (Yeast) | 188 amino acids | biologists.commolbiolcell.org |
| Conservation | Highly conserved from yeast to humans | biologists.comnih.govresearchgate.net |
Dynamic Localization and Cycling within the Early Secretory Pathway
RER1 is not static; it is dynamically localized within the early compartments of the secretory pathway, where it performs its primary functions. biologists.com Its role as a retrieval receptor necessitates constant movement between different organelles to capture and return specific cargo proteins. biologists.comnih.gov
Golgi Apparatus and ER-Golgi Intermediate Compartment Localization
The primary residence of the RER1 protein is the Golgi apparatus. nih.govgenecards.orguniprot.org More specifically, immunofluorescence and immunoelectron microscopy have pinpointed its location to the cis-Golgi and the ER-Golgi intermediate compartment (ERGIC). biologists.comnih.govpnas.org The ERGIC is a crucial sorting station for proteins transiting between the endoplasmic reticulum (ER) and the Golgi. biologists.com The presence of RER1 in these specific locations is consistent with its role in quality control, where it identifies and retrieves ER-resident proteins that have escaped to the Golgi. pnas.orgcreative-biolabs.com Studies using subcellular fractionation have confirmed that RER1 is predominantly found in these early secretory compartments. pnas.org When treated with drugs like Brefeldin A, which causes the Golgi to disassemble and merge with the ER, RER1 redistributes along with other recycling Golgi proteins, further confirming its dynamic association with this pathway. nih.gov
Retrograde Transport between Golgi and Endoplasmic Reticulum
A key function of the RER1 protein is mediating the retrograde transport of membrane proteins from the Golgi back to the ER. uniprot.orgyeastgenome.orgpnas.org It acts as a sorting receptor that recognizes retrieval signals located within the transmembrane domains of its cargo proteins, a feature that distinguishes it from other retrieval systems like the KDEL receptor. biologists.comnih.govrupress.org
This retrieval process involves RER1 rapidly cycling between the Golgi and the ER. biologists.complos.orgnih.gov The transport from the Golgi to the ER is facilitated by the coat protein complex I (COPI). biologists.comnih.gov RER1 directly interacts with the COPI complex to ensure its inclusion into COPI-coated vesicles, which carry cargo in the retrograde direction. biologists.comnih.gov This interaction is mediated by specific signals in the C-terminal tail of RER1, including a KKxx-like motif and two critical tyrosine residues. biologists.com The dynamic cycling of RER1, powered by its interaction with COPI, is essential for its ability to continuously survey the early Golgi for escaped ER proteins and ensure they are returned to their proper location. biologists.comnih.gov
Compound and Protein Table
Core Biological Functions and Mechanistic Principles of Rer1 Protein
Role in Endoplasmic Reticulum Retrieval and Golgi Apparatus Sorting
RER1 acts as a key mediator in the retrograde transport pathway, a cellular mechanism that moves proteins from the Golgi back to the ER. uniprot.org It dynamically cycles between the ER and the Golgi, a process essential for its function. biologists.comresearchgate.net By residing in the cis-Golgi and ERGIC, RER1 is perfectly positioned to capture its cargo—ER-resident proteins that have been inadvertently transported forward—and facilitate their return journey. biologists.comnih.gov
Specificity in Retrograde Vesicle-Mediated Transport
The RER1-mediated retrieval system is highly specific. Unlike other retrieval systems that recognize short amino acid motifs at the C-terminus of proteins (like the KDEL sequence for soluble proteins or the KKxx motif for type I membrane proteins), RER1 uniquely identifies its cargo by recognizing signals embedded within the transmembrane domains (TMDs) of target proteins. biologists.comcreative-biolabs.com This allows for the precise sorting and retrieval of a specific subset of membrane proteins. creative-biolabs.com
The cargo of RER1 includes not only ER-resident proteins that need to be returned but also, crucially, unassembled or immature subunits of larger multi-protein complexes. biologists.comcreative-biolabs.com By retrieving these individual subunits from the Golgi back to the ER, RER1 prevents them from progressing down the secretory pathway alone. biologists.com This mechanism increases the probability of their correct assembly into functional complexes within the ER, highlighting RER1's role as a molecular chaperone for membrane protein complex formation. biologists.comyeastgenome.org
Involvement of COPI Vesicles and Coatomer Complex in RER1-Mediated Retrieval
The retrograde transport of RER1 and its cargo from the Golgi to the ER is dependent on COPI-coated vesicles. biologists.comyeastgenome.org The coatomer (COPI) complex is a key component of the cellular machinery responsible for forming these vesicles. nih.gov RER1 itself is packaged into anterograde COPII-coated vesicles for its journey from the ER to the Golgi, and then it engages with the COPI machinery for its return trip. biologists.comyeastgenome.org
RER1 directly interacts with the COPI complex. researchgate.net This interaction is mediated by specific signals in the C-terminal tail of the RER1 protein, including a KKxx-like motif and two critical tyrosine (Y) residues. biologists.com These motifs allow RER1 to act as a cargo receptor or an adapter protein, effectively linking the cargo proteins it has captured to the COPI-coated vesicles that will transport them back to the ER. biologists.com Experiments in yeast have shown that RER1p and the α-COP subunit of the coatomer complex function together in the early Golgi to initiate this recycling process. biologists.com
Mechanisms of Substrate Recognition and Interaction
The ability of RER1 to selectively retrieve specific membrane proteins is central to its function and relies on a distinct mechanism of substrate recognition.
Role of Specific Amino Acid Residues in Substrate Binding
The interaction between RER1 and its substrates involves specific amino acid residues on both proteins. While the precise binding sites for many RER1 cargoes are still under investigation, some key interactions have been identified. For example, the retrieval of PEN2, a component of the γ-secretase complex, by RER1 depends on a single asparagine (N) residue within the first TMD of PEN2. biologists.com
On the RER1 protein itself, specific residues are critical for cargo recognition. A highly conserved domain within the fourth transmembrane domain (TMD4) of RER1 contains a crucial tyrosine (Y) residue (Y152 in yeast). biologists.com This residue has been identified as the binding site for the cargo protein Sec12. biologists.com The existence of this specific binding site, along with the fact that different substrates may rely on different recognition features, suggests that RER1 may have multiple modes of substrate detection. biologists.com The human RER1 protein has several highly conserved domains, including the loop between TMD2 and TMD3 and a region encompassing TMD4, which are thought to be crucial for its function, though their exact roles in binding different substrates require further structural and functional analysis. biologists.com
Contribution to Endoplasmic Reticulum Protein Quality Control
RER1 is a key component of the cell's protein quality control (QC) system, particularly for membrane proteins. creative-biolabs.comontosight.ai This system ensures that only properly folded and assembled proteins are transported to their final destinations. creative-biolabs.com RER1 contributes to this process primarily by monitoring the assembly status of multimeric membrane protein complexes. biologists.comyeastgenome.org
Many essential protein complexes, such as the γ-secretase complex involved in Alzheimer's disease and muscle acetylcholine (B1216132) receptors, are assembled in the ER. creative-biolabs.comresearchgate.net If individual subunits of these complexes fail to assemble correctly or are produced in excess, they can escape the ER. RER1 acts as a gatekeeper in the early Golgi, capturing these unassembled subunits and returning them to the ER. biologists.comcreative-biolabs.com This retrieval mechanism prevents the transport of incomplete or non-functional complexes to the cell surface and gives the subunits another chance to assemble correctly. creative-biolabs.comresearchgate.net In the absence of RER1, these unassembled subunits may be transported to later compartments like the lysosome for degradation, or in some cases, may reach the plasma membrane, leading to reduced levels of the functional complex at the cell surface. yeastgenome.orgresearchgate.net Therefore, the RER1-mediated quality control system is vital for maintaining the integrity and function of numerous cellular protein complexes. yeastgenome.orgnih.gov
Data Tables
Table 1: Known and Investigated Substrates of RER1 Protein This table summarizes various proteins identified in research literature as being substrates for RER1-mediated retrieval and quality control.
| Substrate Protein | Function of Substrate | Organism | Key Findings | Reference(s) |
| Sec12p | Guanine (B1146940) nucleotide exchange factor for Sar1p | S. cerevisiae | One of the first identified RER1 cargoes; retrieval is mediated by its TMD. | biologists.comcreative-biolabs.com |
| PEN2 | Component of the γ-secretase complex | Mammalian | RER1 binds to unassembled PEN2 via an asparagine residue in its TMD. | biologists.com |
| Nicastrin | Component of the γ-secretase complex | Mammalian | RER1 is involved in retaining/retrieving unassembled Nicastrin. | frontiersin.org |
| Acetylcholine Receptor α-subunit | Subunit of the nicotinic acetylcholine receptor | Mammalian | RER1 retains unassembled α-subunits in the early secretory pathway. | creative-biolabs.com |
| Fet3p | Subunit of a yeast iron transporter | S. cerevisiae | RER1 retrieves unassembled Fet3p until it complexes with Ftr1p. | biologists.com |
| Mns1p | Yeast α1,2-mannosidase | S. cerevisiae | Contains a retrieval signal within its TMD recognized by RER1. | biologists.comcreative-biolabs.com |
| PMP22 | Peripheral Myelin Protein 22 | Mammalian | A mutant form associated with Charcot-Marie-Tooth disease is retrieved by the RER1 system. | creative-biolabs.comnih.gov |
| Rhodopsin | G-protein coupled receptor (light-sensitive) | Mammalian | RER1p regulates the ER retention of immature or misfolded rhodopsin. | nih.gov |
Table 2: Chemical Compounds and Proteins Mentioned This table lists the various proteins and chemical compounds mentioned throughout the article.
| Name | Type | Description |
| RER1 | Protein | Retention in Endoplasmic Reticulum 1; a Golgi-localized sorting receptor. |
| COPI (Coatomer) | Protein Complex | Coat protein complex I, mediates retrograde transport from Golgi to ER. |
| COPII | Protein Complex | Coat protein complex II, mediates anterograde transport from ER to Golgi. |
| Sec12p | Protein | A type II membrane protein in yeast, guanine nucleotide exchange factor. |
| PEN2 | Protein | Presenilin-enhancer 2, a component of the γ-secretase complex. |
| Nicastrin | Protein | A component of the γ-secretase complex. |
| Acetylcholine Receptor | Protein Complex | A pentameric ion channel at the neuromuscular junction. |
| Fet3p | Protein | A subunit of a high-affinity iron transporter in yeast. |
| Ftr1p | Protein | A subunit of a high-affinity iron transporter in yeast. |
| Mns1p | Protein | An α1,2-mannosidase enzyme in yeast. |
| PMP22 | Protein | Peripheral Myelin Protein 22, involved in myelin sheath formation. |
| Rhodopsin | Protein | A light-sensitive receptor protein. |
| Sar1p | Protein | A small GTPase involved in the formation of COPII vesicles. |
| α-COP | Protein | A subunit of the COPI coatomer complex. |
| KDEL Receptor | Protein | A receptor that retrieves soluble ER proteins bearing a KDEL sequence. |
| Asparagine (N) | Amino Acid | A polar amino acid. |
| Tyrosine (Y) | Amino Acid | An aromatic amino acid. |
Retention of ER-Resident Proteins
A fundamental role of RER1 is the retrieval of ER-resident proteins that have inadvertently moved forward to the Golgi apparatus. ontosight.ai This process is essential for maintaining the proper function and composition of the ER. ontosight.ai Unlike other retrieval mechanisms that recognize signals on the cytosolic or luminal domains of proteins, RER1 identifies specific sequences within the transmembrane domains of its cargo. biologists.com
In yeast, RER1 was first identified for its role in the ER retention of several key proteins involved in the secretory pathway. creative-biolabs.com These include Sec12p, a guanine nucleotide exchange factor for Sar1p which initiates COPII vesicle formation, and other proteins like Sed4p, Mns1p, Sec71p, and Sec63p. creative-biolabs.comrupress.org The retrieval of these proteins is mediated by COPI-coated vesicles, which transport cargo from the Golgi back to the ER. creative-biolabs.comyeastgenome.org
The mechanism involves RER1 recognizing specific polar residues embedded within the TMDs of these ER-resident proteins. rupress.org These retrieval signals would otherwise be masked in correctly folded or assembled protein complexes. creative-biolabs.comrupress.org This ensures that only escaped, individual proteins are targeted for retrieval.
Table 1: Examples of ER-Resident Proteins Retrieved by RER1 in Yeast This table is interactive. Click on the headers to sort.
| Protein | Function |
|---|---|
| Sec12p | Guanine nucleotide exchange factor for Sar1p |
| Sed4p | ER-resident type II membrane protein |
| Mns1p | α1,2-mannosidase involved in N-glycan processing |
| Sec71p | Subunit of the Sec61 translocon complex |
Sorting of Unassembled or Immature Membrane Protein Complexes
Beyond its role in retaining ER-resident proteins, RER1 is a key player in the quality control of multi-subunit membrane protein complexes. researchgate.netbiologists.com It selectively retrieves unassembled or immature subunits of these complexes from the early Golgi, preventing them from reaching the cell surface in a non-functional state. researchgate.netcreative-biolabs.com This function ensures that only fully and correctly assembled complexes are transported to their final destination, such as the plasma membrane. creative-biolabs.com
A well-studied example in mammalian cells is the role of RER1 in the assembly of the γ-secretase complex, which is implicated in Alzheimer's disease. creative-biolabs.comnih.gov RER1 binds to unassembled subunits of this complex, such as PEN-2 and Nicastrin, and retrieves them back to the ER. biologists.comnih.gov Downregulation of RER1 leads to an increase in the cell-surface accumulation of these unassembled subunits. biologists.com This quality control mechanism is crucial for regulating the activity of the γ-secretase complex. nih.gov
Similarly, RER1 is involved in the biogenesis of the nicotinic acetylcholine receptor (AChR) in muscle cells. nih.gov It retains unassembled AChR α-subunits in the early secretory pathway. nih.gov When RER1 function is compromised, these unassembled α-subunits can escape the ER and are subsequently degraded, leading to a reduction in the number of fully assembled receptors at the cell surface and affecting the integrity of neuromuscular junctions. nih.gov
Other examples of RER1's role in quality control include its interaction with misfolded rhodopsin and the Charcot-Marie-Tooth disease-related protein PMP22. nih.gov In these cases, RER1 facilitates the retention and retrieval of these aberrant proteins, preventing their aggregation or mislocalization. nih.gov
Table 2: Examples of Unassembled/Immature Protein Complex Subunits Sorted by RER1 This table is interactive. Click on the headers to sort.
| Protein Subunit | Full Complex | Organism |
|---|---|---|
| PEN-2 | γ-secretase complex | Mammalian |
| Nicastrin | γ-secretase complex | Mammalian |
| Acetylcholine Receptor α-subunit | Nicotinic Acetylcholine Receptor | Mammalian |
| Fet3p | Iron transporter | Yeast |
| PMP22 | Peripheral Myelin Protein 22 | Mammalian |
Molecular Interactions and Regulatory Networks Involving Rer1 Protein
Protein-Protein Interactions with Key Cellular Components
RER1, a multi-pass transmembrane protein primarily localized to the Golgi apparatus, functions as a sorting receptor. It recognizes and retrieves specific proteins, preventing their premature exit from the endoplasmic reticulum (ER) or returning them from the Golgi. This function is mediated through direct physical interactions with a variety of cellular proteins, including components of large enzyme complexes, other quality control factors, and specific cargo proteins.
Interactions with Components of the Gamma-Secretase Complex
The γ-secretase complex is a multi-subunit protease responsible for the cleavage of numerous type I transmembrane proteins, including the amyloid precursor protein (APP), which is linked to Alzheimer's disease. RER1 plays a significant role in modulating the assembly and activity of this complex by interacting with its individual components. biorxiv.orgmdpi.com
Research has identified RER1 as a binding partner for specific subunits of the γ-secretase complex, namely Nicastrin (NCT) and Presenilin Enhancer 2 (PEN-2). biorxiv.orgthebiogrid.orgplos.org RER1 preferentially binds to the immature, EndoH-sensitive form of NCT in the early secretory compartments. biorxiv.org This interaction is competitive; RER1 and the γ-secretase subunit APH-1 vie for the same binding site within the transmembrane domain of NCT. thebiogrid.orgnih.gov By binding to immature NCT, RER1 can act as a negative regulator, preventing its assembly into a functional γ-secretase complex. thebiogrid.orgnih.gov
Furthermore, RER1 has been shown to interact directly with unassembled PEN-2. thebiogrid.orgplos.org This interaction is mediated by the first transmembrane domain of PEN-2, with a conserved asparagine residue being critical for the binding. plos.org By retaining unassembled PEN-2 in the ER, RER1 acts as a quality control checkpoint, ensuring that only fully assembled γ-secretase complexes are transported out of the ER. plos.org Overexpression of RER1 leads to a decrease in the amount of active γ-secretase at the cell surface and a subsequent reduction in Aβ secretion. biorxiv.org
Table 1: RER1 Interactions with Gamma-Secretase Components
| Interacting Protein | Form of Interacting Protein | Key Findings | References |
|---|---|---|---|
| Nicastrin (NCT) | Immature | RER1 competes with APH-1 for binding to NCT, negatively regulating complex assembly. | biorxiv.orgthebiogrid.orgnih.gov |
| PEN-2 | Unassembled | RER1 binds to the first transmembrane domain of PEN-2, retaining it in the ER. | thebiogrid.orgplos.org |
| γ-Secretase Complex | Assembled | RER1 overexpression reduces surface localization and activity of the complex. | biorxiv.org |
Association with Other Protein Quality Control System Factors
RER1 is an integral part of the broader protein quality control system that operates in the early secretory pathway. plos.orgbmbreports.org Its function is intrinsically linked to other key factors in this system. A primary partner in RER1-mediated retrieval is the coat protein I (COPI) complex. RER1 binds directly to the COPI coat, facilitating the formation of retrograde transport vesicles that return cargo from the Golgi to the ER. thebiogrid.orglestudium-ias.com This interaction is essential for the recycling mechanism that RER1 oversees.
Beyond the core trafficking machinery, RER1 interacts with other quality control proteins. For instance, studies have shown an association between RER1 and Calnexin (CNX), an ER-resident chaperone involved in the folding of glycoproteins. bmbreports.org This suggests a coordinated effort between different quality control systems to manage the fate of newly synthesized proteins. bmbreports.org RER1 also interacts with the E3 ubiquitin ligase NEDD4-2 (and its yeast homolog Rsp5), which links RER1's function to the ubiquitin-proteasome system. nih.govnih.gov
Binding to Specific Cargo Proteins (e.g., Sec12p, Fet3p)
The primary function of RER1 is to recognize and retrieve specific membrane proteins that have escaped the ER. plos.orggenecards.org This recognition is highly specific, often depending on signals within the transmembrane domains (TMDs) of the cargo proteins. genecards.org
One of the first identified and best-characterized cargo proteins for RER1 is Sec12p , a type II transmembrane protein essential for the formation of COPII vesicles at the ER. lestudium-ias.comgenecards.org The TMD of Sec12p contains a signal that is recognized by RER1, ensuring its correct localization to the ER through a retrieval mechanism. lestudium-ias.comgenecards.org In the absence of functional RER1, Sec12p is mislocalized to the Golgi. thebiogrid.org
Another key example of RER1's role as a sorting chaperone is its interaction with Fet3p , a subunit of the yeast high-affinity iron transporter. thebiogrid.orggenecards.org Fet3p must assemble with its partner, Ftr1p, to form a functional complex. RER1 recognizes and retains unassembled Fet3p in the ER, preventing its transport until it has correctly partnered with Ftr1p. plos.orggenecards.org This demonstrates RER1's role in controlling the assembly of multimeric membrane protein complexes. plos.org
Other identified cargo proteins for yeast Rer1p include Sec63p and Sec71p , components of the protein translocation machinery at the ER membrane. thebiogrid.org Like Sec12p, these proteins rely on RER1 for their retrieval from the Golgi. thebiogrid.org
Table 2: Specific Cargo Proteins of RER1
| Cargo Protein | Function of Cargo | Basis of Interaction | Consequence of Interaction | References |
|---|---|---|---|---|
| Sec12p | COPII vesicle formation | Transmembrane domain (TMD) | Retrieval from Golgi to ER | thebiogrid.orglestudium-ias.comgenecards.org |
| Fet3p | Iron transport (subunit) | Recognizes unassembled subunit | ER retention until complex formation | thebiogrid.orgplos.orggenecards.org |
| Sec63p | Protein translocation | TMD-dependent retrieval | ER localization | thebiogrid.org |
| Sec71p | Protein translocation | TMD-dependent retrieval | ER localization | thebiogrid.org |
Post-Translational Modifications Affecting RER1 Protein Function
Ubiquitination and its Role in RER1-Mediated Trafficking
Ubiquitination, the covalent attachment of ubiquitin to a substrate protein, is a key regulatory PTM for RER1. Studies in yeast have shown that Rer1p is ubiquitinated and that this modification is crucial for its proper trafficking. The E3 ubiquitin ligase Rsp5, the yeast ortholog of the mammalian NEDD4, is involved in this process. Disruptions in the Rsp5-mediated ubiquitination pathway lead to the mislocalization of Rer1p to the vacuole, indicating a failure in the Golgi-to-ER retrograde transport pathway.
In mammalian cells, the NEDD4 family E3 ligase, NEDD4-2, has been shown to interact with and ubiquitinate RER1. nih.govnih.gov This ubiquitination appears to target RER1 for degradation by the proteasome. nih.gov The interaction is mediated by a specific motif in the N-terminal cytosolic domain of RER1. nih.gov By controlling the levels of RER1 protein, NEDD4-2 can influence the cellular response to ER stress. nih.govnih.gov For instance, impaired ubiquitination in Nedd4-2 haploinsufficient mice leads to an upregulation of Rer1 and an increased susceptibility to ER stress. nih.gov This suggests that ubiquitination is a critical mechanism for regulating RER1 protein homeostasis and its function in quality control. nih.gov
Other Regulatory Modifications
Besides ubiquitination, other post-translational modifications have been reported for the RER1 protein, although their functional consequences are less characterized. Database entries indicate that human RER1 can be subject to phosphorylation and O-linked glycosylation . While specific kinases or glycosyltransferases responsible for modifying RER1 and the precise functional impact of these modifications are still under investigation, these PTMs represent additional layers of regulation. PTMs like phosphorylation are known to act as molecular switches, rapidly altering protein activity and interactions in response to cellular signals, suggesting that RER1 function could be dynamically regulated by cellular signaling pathways. lestudium-ias.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| APH-1 |
| APP (Amyloid Precursor Protein) |
| Calnexin (CNX) |
| COPI |
| COPII |
| Fet3p |
| Ftr1p |
| NEDD4-2 |
| Nicastrin (NCT) |
| PEN-2 (Presenilin Enhancer 2) |
| RER1 (Retention in Endoplasmic Reticulum 1) |
| Rsp5 |
| Sec12p |
| Sec63p |
| Sec71p |
Genetic Aspects and Evolutionary Conservation of Rer1 Protein
RER1 Gene Expression and Transcriptional Regulation
The expression of the RER1 gene is observed across a variety of tissues, indicating its housekeeping role in cellular function. In mammals, RER1 is expressed in several tissues, including the nervous system, skin, liver, lung, and muscle. nih.govgenecards.org Research in mice has shown that the RER1 protein is present in all tested muscle types. pnas.org Its expression is not static and can be modulated in response to cellular needs and developmental programs. For instance, during the differentiation of myoblast cells into myotubes, the expression of Rer1 is upregulated, suggesting a specific role in myogenesis. nih.govpnas.org This upregulation is more significant than that of general markers for the Golgi apparatus or the ER-Golgi intermediate compartment (ERGIC), pointing to a specialized function for Rer1 in muscle cell development. pnas.org
Transcriptional regulation of RER1 is linked to cellular stress responses, particularly the Unfolded Protein Response (UPR). The UPR is a signaling pathway activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). In the nematode Caenorhabditis elegans, genes homologous to human RER1 are induced by the UPR in a manner dependent on the IRE-1 and XBP-1 signaling branch of this pathway. researchgate.net Similarly, in the fruit fly Drosophila melanogaster, loss of Rer1 induces proteotoxic stress and activates the PERK-mediated UPR pathway. plos.orgbiorxiv.org Furthermore, overexpression of the proto-oncogene Myc, which heightens protein translation and can cause proteotoxic stress, leads to an upregulation of Rer1 levels. plos.orgbiorxiv.org This suggests that Rer1 functions as a stress regulator, with its expression being increased to meet the higher demand for protein quality control under conditions of cellular stress. plos.org In pancreatic cancer, RER1 expression has been shown to be enhanced under hypoxic conditions, promoting carcinogenesis. nih.govnih.gov
Functional Conservation Across Eukaryotic Organisms (e.g., Saccharomyces cerevisiae to Homo sapiens)
The RER1 protein is remarkably conserved throughout eukaryotic evolution, from single-celled yeasts to complex mammals like humans, highlighting its essential and ancient function. nih.govresearchgate.netresearchgate.net The protein, typically around 22 kDa with four transmembrane domains, was first identified in the yeast Saccharomyces cerevisiae for its role in retrieving ER-resident proteins from the Golgi apparatus. researchgate.netnih.gov This core function—acting as a sorting receptor in the early secretory pathway—is maintained across species. nih.govcreative-biolabs.com
Structural and functional homology is evident when comparing RER1 orthologs. For example, yeast Rer1p shares 51% amino acid identity with its human counterpart and 48% with its C. elegans ortholog. nih.gov This high degree of sequence conservation, particularly in the C-terminal tail, is critical for its function. nih.gov Demonstrating this functional interchangeability, both human and plant RER1 genes can successfully complement mutations in the yeast rer1 gene, restoring its protein retrieval function. researchgate.netnih.gov
Across different organisms, Rer1 is consistently involved in the quality control of multi-subunit protein complexes. In yeast, it retains unassembled subunits of the iron transporter. nih.gov In mammals, it plays a similar role for the nicotinic acetylcholine (B1216132) receptor, the γ-secretase complex, and voltage-gated sodium channels. nih.govnih.govcreative-biolabs.com Studies in Drosophila and mice have further confirmed that Rer1's role in maintaining protein homeostasis (proteostasis) and regulating the UPR is a deeply conserved function. plos.orgplos.org The loss of Rer1 consistently leads to ER stress and activation of the UPR in organisms from yeast to mammals, cementing its status as a universally critical component of the ER quality control system. plos.org
| Organism | Ortholog | Sequence Identity to Yeast Rer1p | Conserved Function | Reference |
|---|---|---|---|---|
| Saccharomyces cerevisiae (Yeast) | Rer1p | N/A | Retrieval of ER membrane proteins (e.g., Sec12p, Sec63p) from the Golgi. | nih.govcreative-biolabs.com |
| Homo sapiens (Human) | RER1 | 51% | Complements yeast rer1 mutant; regulates assembly of γ-secretase and acetylcholine receptors. | nih.govresearchgate.netnih.gov |
| Caenorhabditis elegans (Worm) | rer-1 | 48% | Loss of function induces ER stress. | plos.orgnih.gov |
| Drosophila melanogaster (Fruit Fly) | Rer1 (CG11857) | Data not available | Regulates proteostasis; loss leads to proteotoxic stress and activates UPR. | plos.org |
| Arabidopsis thaliana (Thale Cress) | AtRER1 | Data not available | Complements yeast rer1 mutant; potential role in ER localization of membrane proteins. | researchgate.net |
Impact of Genetic Variants and Mutational Analysis on RER1 Protein Function
Genetic alterations in the RER1 gene, whether through experimental manipulation or naturally occurring mutations, have significant consequences on cellular function, primarily by disrupting protein quality control in the early secretory pathway. Analysis of these variants has been instrumental in elucidating the protein's precise roles.
Loss-of-function studies, such as siRNA-mediated knockdown or genetic knockout, have revealed the critical nature of Rer1. In mouse myoblast cells, downregulation of Rer1 causes unassembled α-subunits of the acetylcholine receptor to escape the ER and move to the cell surface and lysosomes for degradation, ultimately reducing the number of functional receptors on the cell surface. nih.govpnas.org Similarly, in the developing mouse cerebral cortex, Rer1 deficiency leads to a significant decrease in γ-secretase activity because its subunits are improperly transported to lysosomes and degraded. plos.org This impairment of γ-secretase function subsequently disrupts Notch signaling, which is vital for neural stem cell maintenance. nih.govplos.org In Drosophila, clones of cells with rer1 mutations are identified as "unfit" and are eliminated by cell competition when surrounded by normal cells, a direct consequence of the proteotoxic stress caused by the mutation. plos.orgbiorxiv.org
Specific mutations within the RER1 gene have also been studied. A missense mutation (G179D) in the highly conserved C-terminal tail of yeast Rer1p was found to impair its function and cause it to be mislocalized to the vacuole for degradation. nih.gov This highlights the importance of this specific region for the protein's proper localization and function. In humans, while no specific disease is yet monogenically linked to RER1 mutations in the way other genes like RB1 or CHM are to their respective diseases nih.govfrontiersin.org, databases of genetic variation have cataloged numerous variants in the RER1 gene. marrvel.org Some of these are classified as pathogenic or likely pathogenic, suggesting they could contribute to disease, potentially as risk factors or in conjunction with other genetic or environmental factors. marrvel.org For example, RER1 has been implicated in the ER retention of a mutant protein associated with Charcot-Marie-Tooth disease. nih.govcreative-biolabs.com
Physiological and Pathophysiological Implications of Rer1 Protein
Role in Cellular Development and Differentiation Processes
RER1's function in protein quality control is fundamental to normal cellular development and differentiation. By ensuring the proper assembly and localization of key protein complexes, RER1 influences critical signaling pathways that govern cell fate and tissue formation.
RER1 plays an indispensable role in the development of the cerebral cortex by maintaining the neural stem cell population. nih.govnih.gov This function is primarily executed through its modulation of the Notch signaling pathway, a critical regulator of neurogenesis. RER1 is required for the sufficient cell surface expression and subsequent activity of the γ-secretase complex. nih.gov The γ-secretase complex is responsible for the cleavage of the Notch receptor, a step that activates Notch signaling. By acting as a sorting chaperone, RER1 ensures that the components of the γ-secretase complex are correctly assembled and transported, thereby maintaining adequate levels of Notch signaling required for neural stem cell maintenance. nih.govnih.gov Disruption of Rer1 function leads to impaired γ-secretase activity, altered Notch signaling, and defects in brain development. nih.gov
Mechanistic Contributions to Neurodegenerative Pathogenesis
The accumulation of misfolded proteins is a hallmark of many neurodegenerative diseases. frontiersin.org RER1, as a key component of the cell's protein quality control system, is increasingly implicated in the pathogenesis of these disorders. Its role extends to the processing and trafficking of proteins central to conditions like Alzheimer's disease, Parkinson's disease, and Charcot-Marie-Tooth disease. nih.govresearchgate.net
In the context of Alzheimer's disease, RER1 has been identified as a significant modulator of amyloid-beta (Aβ) peptide production. nih.govnih.gov Aβ peptides, the main component of amyloid plaques in Alzheimer's brains, are generated by the sequential cleavage of the Amyloid Precursor Protein (APP) by secretases, including γ-secretase. RER1 influences this process by altering the intracellular trafficking of both APP and the γ-secretase complex. nih.gov
Research shows that RER1 associates with the γ-secretase complex and regulates its transport from the ER-Golgi intermediate compartment. nih.gov By retrieving γ-secretase components from the Golgi back to the ER, RER1 can reduce the amount of active γ-secretase at the cell surface, thereby decreasing Aβ production. nih.gov Furthermore, RER1 negatively regulates the maturation and trafficking of APP itself. nih.gov Depletion of RER1 results in increased levels of both APP and γ-secretase in later secretory compartments, potentially leading to enhanced Aβ generation. nih.gov
| Key Finding | Organism/Cell Model | Implication for Alzheimer's Disease |
| RER1 associates with the γ-secretase complex. nih.gov | Human Cell Lines | RER1 directly influences the machinery responsible for Aβ production. |
| RER1 regulates the intracellular localization and trafficking of γ-secretase. nih.gov | Human Cell Lines | RER1 can limit the availability of γ-secretase for APP processing. |
| RER1 negatively regulates APP maturation and trafficking. nih.gov | Human Cell Lines | RER1 reduces the substrate available for amyloidogenic processing. |
| RER1 depletion increases γ-secretase and APP in late secretory compartments. nih.gov | Human Cell Lines | Reduced RER1 function may lead to increased Aβ production. |
The abnormal accumulation of α-synuclein (αSyn) is a defining pathological feature of Parkinson's disease and other synucleinopathies. nih.govresearchgate.net RER1 has emerged as a novel mediator in the degradation of this protein. Studies have demonstrated that RER1 promotes the degradation of αSyn primarily through the ubiquitin-proteasome system. nih.gov
Overexpression of RER1 in cell lines significantly reduces the levels of both wild-type αSyn and pathogenic mutants (A30P, A53T, E46K). nih.govresearchgate.net Conversely, a mutant form of RER1 that lacks its ER retrieval function has a much-reduced effect on αSyn levels. nih.gov This suggests that RER1's role in trafficking proteins back to the ER is crucial for its effect on αSyn degradation, possibly by directing αSyn towards the ER-associated degradation (ERAD) pathway. researchgate.net In human brain tissue from patients with synucleinopathies, RER1 has been observed to co-localize with αSyn-positive Lewy bodies, further supporting its involvement in the disease process. nih.gov
| Experimental Observation | Cell Lines | Effect on α-Synuclein |
| RER1 Overexpression nih.govresearchgate.net | HEK293, H4 neuroglioma | Significant decrease in wild-type and mutant α-Synuclein levels. |
| RER1Δ25 (mutant) Expression nih.gov | HEK293, H4 neuroglioma | Attenuated effect on α-Synuclein levels. |
| Proteasome Inhibition nih.gov | HEK293, H4 neuroglioma | Blocks the RER1-mediated reduction of α-Synuclein. |
| RER1 Co-localization nih.gov | Human Brain Tissue | RER1 is present in α-Synuclein-positive Lewy bodies. |
RER1's function in retaining improperly folded or unassembled protein subunits in the ER makes it relevant to a class of disorders known as protein misfolding diseases or ER storage diseases. nih.govfrontiersin.org Charcot-Marie-Tooth (CMT) disease, a group of inherited peripheral neuropathies, is one such condition where RER1 is implicated. genecards.orgresearchgate.net
Specifically, certain mutations in the Peripheral Myelin Protein 22 (PMP22) gene cause CMT type 1A. These mutant PMP22 proteins are misfolded and become trapped in the ER. creative-biolabs.com RER1 is part of the quality control system, along with chaperones like Calnexin, that recognizes these misfolded proteins in the early Golgi and mediates their retrieval back to the ER. nih.govcreative-biolabs.com This retention prevents the toxic mutant proteins from proceeding through the secretory pathway, while also targeting them for eventual degradation through pathways like ERAD. nih.govcreative-biolabs.com Therefore, RER1 dysfunction could exacerbate the pathology of such diseases by allowing misfolded proteins to escape ER quality control. researchgate.net
Mechanistic Roles in Oncogenesis and Tumor Progression
Mechanistically, RER1 promotes the progression of pancreatic cancer by enhancing cell proliferation, migration, and invasion. nih.govnih.govscilit.com Knockdown of RER1 in pancreatic cancer cell lines leads to a significant repression of these malignant phenotypes and inhibits tumor formation in vivo. nih.gov The expression of RER1 in this cancer is regulated by the hypoxia-inducible factor (HIF)-1α, a key transcription factor in the tumor microenvironment. nih.govscilit.com Under hypoxic conditions, HIF-1α upregulates RER1, which in turn contributes to the cancer's aggressiveness and the maintenance of cancer stem cell-like properties. nih.govnih.gov
| Finding | Model System | Role in Pancreatic Cancer |
| RER1 expression is elevated in tumor tissues. nih.gov | Human Pancreatic Cancer Tissues | Suggests a pro-tumorigenic role. |
| High RER1 correlates with lymph node metastasis. nih.gov | Human Pancreatic Cancer Tissues | Implicates RER1 in cancer cell migration and invasion. |
| RER1 knockdown represses cell proliferation and tumor formation. nih.gov | Pancreatic Cancer Cell Lines, Xenograft models | Demonstrates RER1 is a driver of tumor growth. |
| HIF-1α is an upstream regulator of RER1. nih.govscilit.com | Pancreatic Cancer Cell Lines | Links RER1 to the cellular response to hypoxia, a key feature of the tumor microenvironment. |
Influence on Cell Proliferation, Migration, and Aggressiveness
In the context of pancreatic cancer (PC), RER1 has been identified as a factor in tumorigenesis and metastasis. nih.govscilit.com Studies involving the knockdown of RER1 in PC cells resulted in inhibitory effects on cell proliferation, migration, and aggressiveness. nih.govscilit.com Furthermore, tumor formation was significantly repressed in RER1 knockdown cells compared to control cells. nih.govscilit.com This suggests that RER1 is a crucial component in driving the malignant phenotype of pancreatic cancer. An upstream regulator of RER1 in this context was found to be the Hypoxia-inducible factor (HIF)-1α. nih.gov Knockdown of HIF-1α produced a similar repressive impact on cell proliferation and diminished migratory and invasive capabilities under hypoxic conditions, highlighting a potential pathway through which RER1 exerts its effects. nih.govscilit.com
Beyond pancreatic cancer, the role of RER1 in cell proliferation is also observed in the context of developmental biology and competitive cell growth. In Drosophila, the overexpression of the proto-oncogene Myc leads to the generation of "super-competitor" cells that overgrow at the expense of their neighbors. researchgate.netbiorxiv.org Interestingly, RER1 levels are found to be upregulated in response to Myc overexpression. researchgate.netbiorxiv.org This upregulation appears to be a necessary component for supporting this rapid, Myc-driven overgrowth. nih.gov Conversely, the loss of RER1 restricts the growth of these Myc-induced super-competitive cells. researchgate.netbiorxiv.org This indicates that RER1 is a key factor in enabling aggressive cell proliferation. researchgate.net
Studies in the developing cerebral cortex have also linked Rer1 to the proliferation of neural stem cells (NSCs). nih.gov A deficiency in Rer1 was shown to significantly decrease the number of proliferating cells in the cerebral cortex. nih.gov This effect is mediated through its role in maintaining the activity of the γ-secretase complex, which in turn modulates Notch signaling—a critical pathway for NSC maintenance and proliferation. nih.govnih.gov
Table 1: Research Findings on the Influence of RER1 on Cellular Processes
| Cellular Process | Model System | Key Findings | Reference |
|---|---|---|---|
| Proliferation, Migration, Aggressiveness | Pancreatic Cancer (PC) Cells | RER1 enhances PC progression. Knockdown of RER1 inhibits cell proliferation, migration, and aggressiveness. | nih.govscilit.com |
| Competitive Proliferation | Drosophila Wing Epithelium | RER1 levels are upregulated upon Myc overexpression and are required to support Myc-driven overgrowth. Loss of RER1 restricts this growth. | researchgate.netbiorxiv.orgnih.gov |
| Proliferation | Mouse Cerebral Cortex (Neural Stem Cells) | Rer1 deficiency leads to a significant decrease in the number of proliferating neural stem cells by affecting Notch signaling. | nih.gov |
Broader Significance in Cellular Proteostasis and ER Stress Responses
RER1, a protein localized to the endoplasmic reticulum (ER) and cis-Golgi compartments, is a crucial regulator of protein homeostasis, or proteostasis. nih.govbiologists.com Its primary function involves the quality control of proteins within the early secretory pathway. nih.govcreative-biolabs.com RER1 acts as a sorting receptor that retrieves and retains specific proteins, such as unassembled subunits of multi-protein complexes, within the ER. biologists.comgenecards.org This function is essential for ensuring that only correctly assembled and folded proteins are transported to their final destinations, thereby preventing the accumulation of misfolded or immature proteins that can lead to cellular dysfunction. biologists.comnih.gov
The link between RER1 and ER stress is further supported by its role in managing the levels of proteins prone to aggregation, such as α-synuclein, which is implicated in Parkinson's disease. nih.govnih.gov RER1 has been shown to promote the degradation of α-synuclein, potentially by retrieving it back to the ER for degradation via ER-associated degradation (ERAD) and the ubiquitin-proteasome system. nih.gov This suggests that RER1 is an important mediator in clearing aggregation-prone proteins, thereby alleviating ER stress. nih.govnih.gov
Interplay with Unfolded Protein Response Pathways
When proteostasis in the ER is disrupted, a signaling network known as the Unfolded Protein Response (UPR) is activated to restore balance. nih.govwikipedia.org The UPR aims to reduce the load of unfolded proteins by halting protein translation, upregulating protein-folding chaperones, and enhancing ERAD. wikipedia.org If the stress is prolonged and cannot be resolved, the UPR can switch to inducing apoptosis. wikipedia.orgfrontiersin.org
Research has established a direct link between the loss of RER1 function and the activation of the UPR. nih.gov Specifically, the loss of Rer1 in Drosophila wing epithelium leads to the activation of the PERK (PKR-like ER kinase) branch of the UPR. nih.govnih.govplos.org This is evidenced by the increased phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a key downstream target of PERK. biorxiv.orgnih.govplos.org Phosphorylation of eIF2α is a critical event in the UPR that leads to a general attenuation of protein translation, thereby reducing the influx of new proteins into the stressed ER. researchgate.netresearchgate.net
This activation of a specific UPR pathway highlights RER1's role as a gatekeeper of ER proteostasis. nih.gov Its absence triggers a cellular alarm system designed to cope with the resulting proteotoxic stress. nih.gov Interestingly, in the context of Myc-driven overgrowth, which itself causes proteotoxic stress, RER1 levels are increased. researchgate.netnih.gov This suggests that rapidly proliferating cells upregulate RER1 to cope with the high demand for protein synthesis and folding, thereby mitigating ER stress and preventing the UPR from shifting towards a pro-apoptotic outcome. biorxiv.orgnih.gov Thus, RER1 not only maintains basal proteostasis but also plays a dynamic role in cellular adaptation to conditions of high protein synthesis load, directly influencing the UPR signaling network. nih.gov
Table 2: RER1's Interplay with the Unfolded Protein Response (UPR)
| Condition | Effect on RER1 | UPR Pathway Component | Observed Outcome | Reference |
|---|---|---|---|---|
| Loss of RER1 function | N/A (Deficient) | PERK | Activation of PERK pathway, leading to increased phosphorylation of eIF2α. | nih.govnih.govplos.org |
| Loss of RER1 function | N/A (Deficient) | eIF2α | Causes proteotoxic stress, triggering cell competition and elimination of deficient cells. | researchgate.netbiorxiv.orgnih.gov |
| Myc Overexpression | Upregulated | General UPR | Increased RER1 levels provide cytoprotection, alleviating proteotoxic stress and supporting overgrowth. | biorxiv.orgnih.gov |
Advanced Research Methodologies and Experimental Models for Rer1 Protein Studies
In Vitro and In Vivo Model Systems (e.g., Yeast, Mammalian Cell Lines, Knockout Mice)
A variety of model systems have been instrumental in elucidating the conserved functions of the RER1 protein.
Yeast (Saccharomyces cerevisiae) : The RER1 gene was first identified and characterized in the budding yeast S. cerevisiae. biologists.com Yeast has served as a powerful model due to its genetic tractability. Studies using rer1 deletion (Δrer1) mutants, which are viable, were fundamental in establishing RER1's role as a retrieval receptor that returns escaped endoplasmic reticulum (ER) resident proteins, like Sec12p, from the Golgi apparatus back to the ER. nih.govyeastgenome.orgnih.gov The basic mechanisms for RER1-dependent retrieval were first elucidated in this system. biologists.com Yeast models are also used in functional complementation assays to test the conservation of RER1 function across species. nih.govresearchgate.net
Mammalian Cell Lines : Various human and other mammalian cell lines, including HeLa, HEK293, U2OS, and HAP1 cells, are widely used to study the human RER1 homolog. nih.govnih.govplos.org These cell lines have been critical for investigating the subcellular localization of human Rer1 to the Golgi and ER-Golgi intermediate compartment (ERGIC). nih.govplos.org Furthermore, they are used to study Rer1's role in the quality control of complex protein assemblies, such as the γ-secretase complex, and its impact on the production of amyloid-β. nih.govnih.gov Techniques like RNA interference (RNAi) are often employed in these cells to deplete Rer1 and analyze the functional consequences. nih.govresearchgate.net
Knockout Mice : The generation of Rer1 knockout mouse models has underscored its critical importance in mammalian development. A systemic knockout of Rer1 is early embryonic lethal, demonstrating its essential function. biologists.comresearchgate.net To overcome this, researchers have developed conditional or tissue-specific knockout mice, for instance, deleting Rer1 specifically in the central nervous system or in Purkinje cells. biologists.comfrontiersin.org These models have been invaluable for unveiling the in vivo roles of Rer1, such as its requirement for neural stem cell maintenance, its involvement in the quality control of ion channel assembly, and its role in preventing ER stress. nih.govresearchgate.netfrontiersin.org
Table 1: Experimental Model Systems for RER1 Protein Research
| Model System | Specific Examples | Key Research Applications | References |
|---|---|---|---|
| Yeast | Saccharomyces cerevisiae (e.g., Δrer1 mutants) | Initial gene identification, elucidation of basic retrieval mechanisms, functional complementation studies. | biologists.comnih.govnih.govresearchgate.net |
| Mammalian Cell Lines | HeLa, HEK293, U2OS, HAP1 | Subcellular localization of human Rer1, role in γ-secretase trafficking, amyloid-β production, RNAi-based functional studies. | nih.govnih.govplos.orgnih.govnih.gov |
| Knockout Mice | Systemic and conditional/tissue-specific Rer1 knockouts | Demonstrating essential role in embryonic development, studying in vivo functions in specific tissues (e.g., brain), role in neural stem cell maintenance and ion channel assembly. | biologists.comresearchgate.netfrontiersin.org |
Techniques for Analyzing RER1 Protein Function and Interactions
Immunofluorescence microscopy is a cornerstone technique for visualizing the subcellular location of the RER1 protein.
Initial studies used antibodies against epitope-tagged Rer1 (e.g., HA-tagged or myc-tagged) to show its localization. nih.govnih.gov In yeast and mammalian cells, Rer1p consistently shows a punctate staining pattern characteristic of the Golgi apparatus. nih.govnih.gov Double-staining experiments, where Rer1 is visualized alongside known organelle markers like the Golgi protein Ypt1p, confirmed its residence in the Golgi. nih.govnih.gov
Advanced techniques such as confocal microscopy and the use of Green Fluorescent Protein (GFP)-tagged Rer1 have provided more detailed insights. nih.govproteinatlas.org These methods have confirmed that Rer1 is localized to the Golgi apparatus and dynamically cycles between the ER and the Golgi. biologists.comnih.gov The Human Protein Atlas, using immunofluorescence in various human cell lines like U-2 OS, corroborates the primary localization of RER1 to the Golgi. proteinatlas.org In Drosophila, GFP-Rer1 has been shown to colocalize with both ER and Golgi markers, affirming its conserved localization in the early secretory pathway. plos.org
Identifying the proteins with which RER1 interacts is crucial to understanding its function as a sorting receptor. Co-immunoprecipitation (Co-IP) coupled with mass spectrometry (MS) is the primary method for this purpose. plos.orgthermofisher.com
In a Co-IP experiment, an antibody specific to RER1 is used to capture it from a cell lysate. Any proteins that are physically bound to RER1 are also pulled down. thermofisher.com These interacting partners are then separated and identified using high-sensitivity mass spectrometry. plos.orgnih.gov
This approach has been highly successful in identifying RER1's binding partners:
Cargo Proteins : Rer1p has been shown to directly interact with the transmembrane domain (TMD) of its cargo, such as the ER membrane protein Sec12p. nih.govnih.gov
Protein Complex Subunits : In mammalian cells, RER1 interacts with unassembled subunits of the γ-secretase complex, including Nicastrin (NCT) and PEN-2, playing a role in the quality control of the complex's assembly. biologists.comnih.govembopress.org
Trafficking Machinery : The C-terminal tail of Rer1p interacts with the COPI coatomer complex, which mediates the retrograde transport from the Golgi back to the ER. nih.govnih.gov
Other Interactors : Large-scale affinity purification-mass spectrometry screens have identified numerous other potential RER1 interactors, pointing to broader roles in cellular proteostasis. researchgate.netnih.gov For instance, RER1 has been found to co-immunoprecipitate with the ubiquitin ligase NEDD4. plos.org
Table 2: Selected RER1 Interacting Proteins Identified by Co-IP/MS
| Interacting Protein | Protein Class | Functional Significance | References |
|---|---|---|---|
| Sec12p | ER-resident cargo protein | Rer1 retrieves Sec12p from the Golgi to the ER by binding its TMD. | nih.govnih.gov |
| Nicastrin (NCT), PEN-2 | γ-secretase subunits | Rer1 binds unassembled subunits, preventing their forward trafficking and ensuring proper complex assembly. | biologists.comnih.govembopress.org |
| Coatomer (COPI) | Vesicular coat protein | Mediates the Rer1-dependent retrograde transport of cargo from the Golgi to the ER. | nih.govnih.gov |
| NEDD4 | E3 Ubiquitin Ligase | Suggests a link between Rer1-mediated trafficking and the ubiquitin-proteasome system. | plos.org |
| GABAA Receptor (α1 subunit) | Ion Channel | Rer1 interacts with the receptor subunit, potentially retaining it in the ER. | frontiersin.org |
Pulse-chase experiments are a dynamic method used to track the movement and modification of proteins through the secretory pathway over time. pnas.org In this technique, cells are briefly incubated with radioactively labeled amino acids (the "pulse") to label newly synthesized proteins. This is followed by a "chase" period with unlabeled amino acids, and the fate of the labeled proteins is monitored. nih.gov
This method has been pivotal in defining RER1's role in protein trafficking:
Cargo Retention : Pulse-chase analyses have demonstrated that in rer1 mutant yeast, cargo proteins like Sec12p and Sec71p are mislocalized to the trans-Golgi, as evidenced by the acquisition of Golgi-specific sugar modifications. pnas.orgbiologists.com
Maturation Kinetics : In mammalian cells, pulse-chase experiments revealed that RER1 overexpression slows the maturation of Nicastrin (NCT), a component of the γ-secretase complex, by increasing its retention time in early secretory compartments. nih.gov Conversely, depleting RER1 with siRNA accelerates NCT maturation and trafficking to the cell surface. nih.govresearchgate.net
Rer1p Cycling : These assays have also been used to study the trafficking of Rer1 itself, showing that it rapidly cycles between the ER and Golgi in a COPI-dependent manner. nih.govbiologists.com In coatomer mutants, GFP-Rer1p is mislocalized and its processing is slowed. nih.gov
Genetic manipulation is a foundational tool for studying RER1 function.
Gene Disruption/Deletion : The creation of a rer1 null mutant in yeast was a critical first step. nih.govnih.gov While these mutants are viable, they exhibit clear defects, such as the mislocalization of ER membrane proteins, which allowed for the initial characterization of RER1's function. nih.govmolbiolcell.org
Functional Complementation : These assays test whether a gene from one species can rescue a mutant phenotype in another. The human and Arabidopsis thaliana RER1 genes have been shown to complement the deletion of RER1 in yeast, restoring the proper localization of Sec12p. nih.govresearchgate.net This demonstrates a remarkable functional conservation of the RER1 protein across eukaryotes, from yeast to plants and humans. biologists.comnih.govresearchgate.net
Mutant Alleles and Genetic Screens : Isolating and studying different mutant alleles of RER1 has helped to map important functional domains, such as the C-terminal tail, which is crucial for its proper localization and function. nih.gov Genetic screens have also identified other genes that interact with RER1, such as components of the COPI coatomer complex (e.g., RET1), revealing that they function together in the same retrieval pathway. biologists.com
RNA Interference (RNAi) : In mammalian cells, where generating knockouts can be more complex, siRNA-mediated knockdown of RER1 is a common strategy. This approach has been used to show that depleting RER1 increases the cell surface levels of γ-secretase and the production of amyloid-β, linking RER1 function to Alzheimer's disease pathology. nih.govnih.gov
Compound and Protein List
| Name | Class |
| RER1 | Protein |
| Sec12p | Protein |
| Sec63p | Protein |
| Sec71p | Protein |
| Nicastrin (NCT) | Protein |
| PEN-2 | Protein |
| Ypt1p | Protein |
| Green Fluorescent Protein (GFP) | Protein |
| Coatomer (COPI) | Protein Complex |
| NEDD4 | Protein |
| GABAA Receptor | Protein Complex |
| Amyloid-β | Peptide |
| Hemagglutinin (HA) | Protein (Epitope Tag) |
| Myc | Protein (Epitope Tag) |
Future Directions and Emerging Research Avenues for Rer1 Protein
Elucidation of Novel Substrates and Recognition Motifs
A primary goal for future RER1 research is the comprehensive identification of its substrates and the precise recognition motifs it uses for binding. RER1 is unique in its ability to recognize ligands through binding motifs located within their transmembrane domains (TMDs). biologists.comresearchgate.net Early studies in yeast identified that RER1 recognizes polar amino acid residues arranged in a specific spatial pattern within the hydrophobic core of the TMDs of its cargo proteins. biologists.commolbiolcell.org For instance, the TMD of the yeast protein Sec12p contains a retrieval signal that is directly recognized by Rer1p. nih.govnih.gov
Future investigations will likely employ large-scale proteomic and genetic screening approaches to systematically identify the full spectrum of RER1-interacting proteins in various cell types and physiological conditions. This will expand our understanding beyond the currently known substrates, which include components of the γ-secretase complex, nicotinic acetylcholine (B1216132) receptors (nAChR), and sodium channels. researchgate.netresearchgate.net Defining these novel substrates is critical for understanding the breadth of cellular pathways regulated by RER1.
Furthermore, research will focus on deciphering the specific "code" of recognition. While general features like polar residues are known, the exact sequence or structural motifs that confer specificity for RER1 binding are not fully understood. biologists.com Advanced computational modeling combined with mutagenesis studies will be essential to define consensus sequences and understand how RER1 can recognize a diverse array of topologically different membrane proteins. biologists.comnih.gov
| Known RER1 Substrates | Organism/System | Function/Associated Complex |
| Sec12p, Sec63p, Sec71p | Yeast | ER-resident proteins, protein translocation machinery biologists.comnih.gov |
| Mns1 | Yeast | α1,2-mannosidase biologists.com |
| Fet3 | Yeast | Subunit of the iron transporter complex biologists.commolbiolcell.org |
| γ-secretase complex (e.g., Pen2) | Mammalian | Protease complex, implicated in Alzheimer's disease researchgate.netcreative-biolabs.com |
| Nicotinic acetylcholine receptor (nAChR) | Mammalian | Neurotransmitter receptor researchgate.net |
| Nav1.1 and Nav1.6 | Mammalian | Sodium channels researchgate.net |
| Peripheral myelin protein 22 (PMP22) | Mammalian | Myelination, implicated in Charcot-Marie-Tooth disease researchgate.netnih.gov |
| α-synuclein | Mammalian | Associated with Parkinson's disease plos.org |
Structural Biology Approaches for Understanding RER1-Ligand Interactions
A significant frontier in RER1 research is the application of structural biology techniques to visualize its interaction with substrates at an atomic level. scilifelab.senumberanalytics.com Understanding the three-dimensional structure of the RER1 protein, both by itself and in a complex with a ligand, is fundamental to deciphering its mechanism of action. numberanalytics.comlongdom.org RER1 is a membrane protein with four transmembrane domains, a feature that presents challenges for structural analysis but is also key to its function. nih.gov
Future efforts will likely focus on using cryogenic electron microscopy (cryo-EM) and X-ray crystallography to solve the high-resolution structure of RER1. scilifelab.se These techniques can provide detailed insights into the conformation of the protein within the membrane and reveal the architecture of the substrate-binding pocket. numberanalytics.com Determining the structure of RER1 bound to the TMD of a cargo protein, such as a γ-secretase subunit or PMP22, would illuminate how it achieves recognition and specificity. researchgate.netnih.gov
Additionally, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry-based structural proteomics can provide dynamic information on conformational changes that occur upon ligand binding. scilifelab.se This structural and dynamic information is crucial for understanding not only how RER1 selects its cargo but also how it interacts with the COPI transport machinery to facilitate the retrieval of vesicles back to the ER. nih.govresearchgate.net
Mechanistic Insights into RER1 Protein in Health and Disease Pathogenesis
RER1 plays a fundamental role in maintaining cellular protein homeostasis, or proteostasis. researchgate.net By retrieving unassembled or immature protein subunits, RER1 acts as a guardian of the secretory pathway, ensuring that only correctly assembled complexes are expressed on the cell surface. biologists.comresearchgate.net Loss of Rer1 function leads to proteotoxic stress and activation of the unfolded protein response (UPR), highlighting its conserved role in cellular health. researchgate.netbiorxiv.org A key area of future research is to understand how RER1-mediated quality control contributes to the function of specific tissues, such as in the maintenance of neural stem cells via its regulation of the γ-secretase complex and Notch signaling. researchgate.net
Dysfunction of RER1 has been implicated in a growing number of human diseases. researchgate.net Its role in regulating the assembly of the γ-secretase complex directly links it to Alzheimer's disease pathogenesis, as this complex is responsible for producing the amyloid-β peptide. creative-biolabs.complos.org Similarly, RER1 has been shown to promote the degradation of α-synuclein, a protein central to Parkinson's disease, via the proteasome. plos.orgresearchgate.net Its involvement extends to other conditions, including Charcot-Marie-Tooth disease, through its interaction with a mutant form of PMP22, and potentially retinitis pigmentosa. researchgate.netnih.gov
Future research must delve deeper into the specific mechanisms by which RER1 contributes to these pathologies. This will involve using advanced animal and cellular models to dissect how the loss or alteration of RER1 function leads to the accumulation of toxic protein species. plos.org Understanding the downstream consequences of RER1 failure in different cellular contexts could reveal it as a critical node in various disease pathways and a potential target for therapeutic intervention. researchgate.net
Development of Research Tools for Targeted RER1 Protein Modulation
Advancing our understanding of RER1 will depend on the development of more sophisticated research tools for its targeted modulation. Currently, researchers rely on genetic tools such as overexpression of wild-type or mutant RER1, gene knockdown using RNAi, and knockout models. nih.govplos.org For example, a C-terminally truncated mutant of RER1 that lacks the ER retrieval/retention function has been used to probe its mechanism. researchgate.net Similarly, GFP-tagged RER1 has been instrumental in studying its subcellular localization and dynamics. nih.govbiorxiv.org
A major future avenue will be the development of small molecules or peptide-based agents that can specifically and potently modulate RER1 activity. The ability to pharmacologically inhibit or enhance RER1 function would provide powerful tools for studying its role in real-time in complex biological systems. Such modulators would allow researchers to investigate the consequences of acute RER1 perturbation, complementing existing genetic approaches.
Furthermore, the creation of conditional or tissue-specific knockout mouse models will be invaluable for overcoming the issue of embryonic lethality and for studying the role of RER1 in adult tissues and specific disease contexts. biologists.com The development of these advanced genetic and chemical tools will be essential for fully elucidating the physiological and pathophysiological functions of RER1 and for exploring its potential as a therapeutic target for diseases linked to defective protein trafficking and proteostasis. plos.orgresearchgate.net
Q & A
Q. What experimental models are most appropriate for studying RER1's role in protein quality control?
RER1's function in ER-Golgi trafficking and protein retrieval has been studied in yeast, mammalian cell lines (e.g., HEK293, HeLa), and conditional knockout mouse models. For in vivo studies, tissue-specific Cre drivers (e.g., brain or pancreas-specific) are critical to circumvent embryonic lethality observed in full RER1 knockouts . Cell-based systems allow manipulation of RER1 expression via siRNA or CRISPR-Cas9, coupled with fluorescence microscopy to track client protein localization (e.g., γ-secretase subunits or Nav channels) .
Q. What molecular techniques are essential for validating RER1 interactions with client proteins?
Co-immunoprecipitation (Co-IP) is fundamental for identifying RER1-binding partners (e.g., COP I components or α-synuclein). Mutagenesis of conserved domains (e.g., TMD regions or COP I-binding motifs) can clarify interaction specificity. For example, truncating RER1's C-terminal KKxx motif abolishes COP I binding, impairing retrieval function . Western blotting and pulse-chase assays further validate changes in client protein stability or maturation .
Q. How does RER1 deficiency affect ion channel expression in neuronal models?
In RER1-deficient Purkinje cells, Nav1.6 and Nav1.1 levels are reduced without immature protein accumulation, suggesting RER1 selectively regulates mature channel trafficking. Electrophysiological assays (e.g., patch-clamp) and immunohistochemistry are key to quantifying functional channel loss and correlating it with phenotypes like ataxia .
Advanced Research Questions
Q. How can contradictory findings on RER1's regulation of Notch signaling be resolved?
Discrepancies in RER1's effect on Notch (e.g., enhanced vs. reduced signaling) may stem from tissue-specific client protein dependencies or experimental conditions. To address this, use isogenic cell lines with controlled RER1 expression levels and assess Notch activity via luciferase reporters (e.g., CBF1-responsive elements). Parallel studies in Drosophila or zebrafish models could clarify evolutionary conservation of mechanisms .
Q. What proteomic strategies identify novel RER1 substrates in disease contexts?
Immunoprecipitation-mass spectrometry (IP-MS) of RER1 in stressed cells (e.g., ER stress induced by tunicamycin) can reveal dynamic interactomes. CRISPR-Cas9 screens with sgRNA libraries targeting membrane proteins may uncover RER1-dependent substrates. For neurodegenerative diseases, proximity ligation assays (PLA) can map RER1-α-synuclein interactions in Lewy body-containing tissues .
Q. How does RER1-mediated degradation of α-synuclein intersect with ubiquitin-proteasome (UPS) and autophagy pathways?
Pharmacological inhibition (e.g., MG132 for proteasome, bafilomycin A1 for autophagy) in RER1-overexpressing cells can dissect degradation mechanisms. Ubiquitination assays (e.g., ubiquitin pull-downs) and colocalization studies with lysosomal markers (e.g., LAMP1) are critical. Note that RER1Δ25, a truncation lacking retrieval function, fails to reduce α-synuclein levels, confirming retrieval-dependent degradation .
Q. What structural insights explain RER1's substrate selectivity?
Cryo-EM or NMR analysis of RER1-client complexes (e.g., with PEN2 or Nav1.6 TMDs) can identify binding interfaces. Alanine scanning of conserved residues (e.g., E106-W122 in humans) may disrupt substrate recognition. Comparative studies with homologs (e.g., yeast Rer1p) reveal evolutionary divergence in substrate specificity .
Q. How do stress conditions alter RER1's subcellular localization and function?
Under ER stress, RER1 redistributes from perinuclear ER to Golgi in an Ire1-dependent manner. Live-cell imaging with RER1-GFP fusions and FRAP assays track this relocalization. Functional consequences can be tested via stressor treatments (e.g., thapsigargin) followed by client protein trafficking assays .
Methodological Considerations
- Data Contradictions : When conflicting results arise (e.g., Notch signaling outcomes), validate findings across multiple models (cell lines, organoids, in vivo systems) and ensure consistent quantification methods (e.g., flow cytometry vs. Western blotting) .
- Substrate Specificity : Use dual-reporter systems (e.g., RER1-dependent vs. KDEL-dependent clients) to distinguish retrieval pathways. For example, RER1 knockdown selectively destabilizes PEN2 but not KDEL-bearing proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
